molecular formula C22H25N3O4 B2619840 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol CAS No. 1010867-62-5

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Cat. No.: B2619840
CAS No.: 1010867-62-5
M. Wt: 395.459
InChI Key: QQDGGSDXLVCXIM-UHFFFAOYSA-N
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Description

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a morpholinoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the methoxyphenyl and morpholinoethoxy groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The phenolic and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholinoethoxy)benzaldehyde
  • 4-(2-Morpholinoethoxy)aniline

Uniqueness

Compared to similar compounds, 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a morpholinoethoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-27-17-4-2-16(3-5-17)20-15-23-24-22(20)19-7-6-18(14-21(19)26)29-13-10-25-8-11-28-12-9-25/h2-7,14-15,26H,8-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDGGSDXLVCXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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